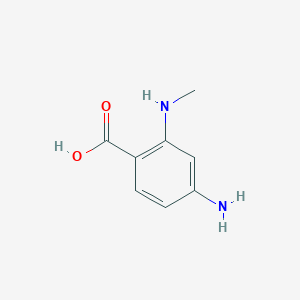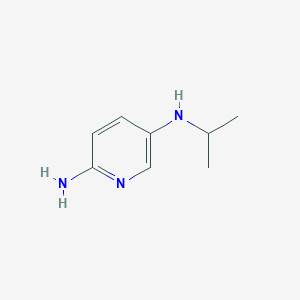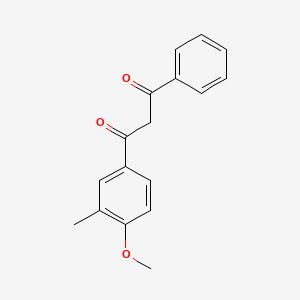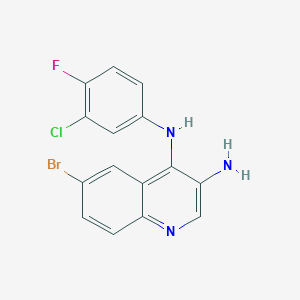
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms.
Méthodes De Préparation
The synthesis of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-aminoquinoline with a brominated phenyl compound to form an intermediate. This intermediate is then subjected to chlorination and fluorination reactions under specific conditions to yield the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Due to its unique structure, it may exhibit anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can be compared with other similar compounds, such as:
6-bromo-4-chloroquinoline: This compound has a similar quinoline core but lacks the fluorophenyl group, which may result in different biological activities.
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile: This compound has a similar structure but includes a carbonitrile group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10BrClFN3 |
|---|---|
Poids moléculaire |
366.61 g/mol |
Nom IUPAC |
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-1-4-14-10(5-8)15(13(19)7-20-14)21-9-2-3-12(18)11(17)6-9/h1-7H,19H2,(H,20,21) |
Clé InChI |
DJOOAVKGYFYRMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2N)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
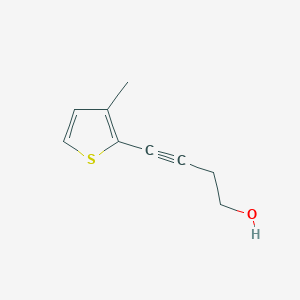
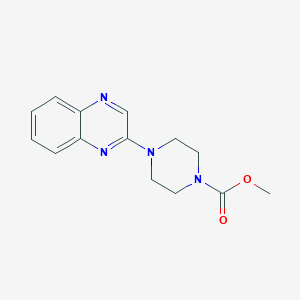
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
